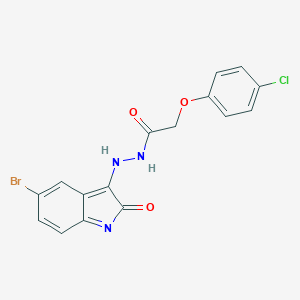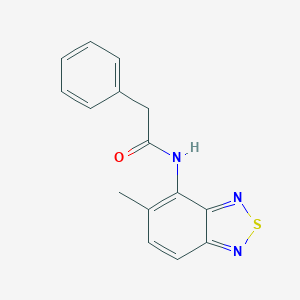
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide, also known as BCIH, is a chemical compound that has been extensively studied in the field of medicinal chemistry. BCIH has shown promising results in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Wirkmechanismus
The mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is complex and involves multiple pathways. One of the primary mechanisms of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is its inhibition of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide can induce apoptosis in cancer cells. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide can scavenge free radicals and inhibit the production of reactive oxygen species (ROS), thereby reducing oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to have a range of biochemical and physiological effects. In cancer cells, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide induces apoptosis by inhibiting the activity of topoisomerase II, leading to DNA damage and cell death. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to inhibit the activity of COX-2, reducing the production of inflammatory prostaglandins. In the brain, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to protect against oxidative stress and inflammation, which are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to have antioxidant properties, scavenging free radicals and reducing oxidative stress in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is its broad range of potential therapeutic applications, from cancer treatment to neuroprotection and anti-inflammatory therapy. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been shown to have low toxicity in animal studies, making it a promising candidate for further clinical trials. However, one limitation of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide is complex and involves multiple pathways, which can make it difficult to isolate its specific effects in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide. One area of interest is the development of more effective methods for administering N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide in vivo, such as the use of nanocarriers or prodrugs. Another area of interest is the identification of specific molecular targets for N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide, which could help to elucidate its mechanism of action and improve its therapeutic efficacy. Additionally, further research is needed to investigate the potential of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide for the treatment of inflammatory diseases and neurodegenerative disorders.
Synthesemethoden
The synthesis of N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide involves the reaction of 5-bromo-2-oxindole with 4-chlorophenoxyacetic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by recrystallization to obtain N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications in various scientific research fields. In cancer research, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme topoisomerase II. N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has also been studied for its neuroprotective properties, with research indicating that it can protect against oxidative stress and inflammation in the brain. Additionally, N'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C16H11BrClN3O3 |
|---|---|
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
N//'-(5-bromo-2-oxoindol-3-yl)-2-(4-chlorophenoxy)acetohydrazide |
InChI |
InChI=1S/C16H11BrClN3O3/c17-9-1-6-13-12(7-9)15(16(23)19-13)21-20-14(22)8-24-11-4-2-10(18)3-5-11/h1-7H,8H2,(H,20,22)(H,19,21,23) |
InChI-Schlüssel |
NMHIJCXPAHWEOO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)Cl |
SMILES |
C1=CC(=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)Cl |
Kanonische SMILES |
C1=CC(=CC=C1OCC(=O)NNC2=C3C=C(C=CC3=NC2=O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)
![1,4-Bis[(4-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B246183.png)


![N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B246192.png)


![N-[4-(pyridin-4-ylmethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B246199.png)
![2-fluoro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B246201.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246202.png)
